N-cyclopropyl-4-methoxy-2-[1-[(5-methyl-1H-imidazol-2-yl)methyl]piperidin-4-yl]oxybenzamide
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Overview
Description
N-cyclopropyl-4-methoxy-2-[1-[(5-methyl-1H-imidazol-2-yl)methyl]piperidin-4-yl]oxybenzamide is a complex organic compound that features a cyclopropyl group, a methoxy group, an imidazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-methoxy-2-[1-[(5-methyl-1H-imidazol-2-yl)methyl]piperidin-4-yl]oxybenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal and ammonia, followed by alkylation with methyl iodide.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via the reduction of pyridine derivatives.
Coupling reactions: The imidazole and piperidine rings are coupled using suitable linkers and reagents.
Final assembly: The cyclopropyl and methoxy groups are introduced in the final steps through selective alkylation and methoxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-methoxy-2-[1-[(5-methyl-1H-imidazol-2-yl)methyl]piperidin-4-yl]oxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The imidazole ring can be reduced to an imidazoline ring using hydrogenation.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of various alkylated or sulfonated derivatives.
Scientific Research Applications
N-cyclopropyl-4-methoxy-2-[1-[(5-methyl-1H-imidazol-2-yl)methyl]piperidin-4-yl]oxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-methoxy-2-[1-[(5-methyl-1H-imidazol-2-yl)methyl]piperidin-4-yl]oxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites in proteins, thereby modulating their activity. The piperidine ring can interact with neurotransmitter receptors, potentially affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-methoxy-2-[1-[(5-methyl-1H-imidazol-2-yl)methyl]piperidin-4-yl]oxybenzamide: shares structural similarities with other imidazole and piperidine derivatives, such as:
Uniqueness
- The unique combination of the cyclopropyl, methoxy, imidazole, and piperidine groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-cyclopropyl-4-methoxy-2-[1-[(5-methyl-1H-imidazol-2-yl)methyl]piperidin-4-yl]oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-14-12-22-20(23-14)13-25-9-7-16(8-10-25)28-19-11-17(27-2)5-6-18(19)21(26)24-15-3-4-15/h5-6,11-12,15-16H,3-4,7-10,13H2,1-2H3,(H,22,23)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHNOURFZGYSSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CN2CCC(CC2)OC3=C(C=CC(=C3)OC)C(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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